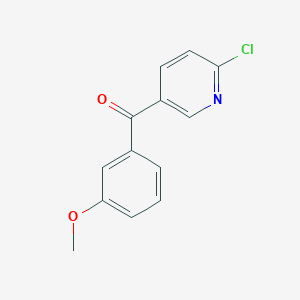

2-Chloro-5-(3-methoxybenzoyl)pyridine

Description

Introduction and Chemical Identity

2-Chloro-5-(3-methoxybenzoyl)pyridine constitutes a member of the extensively studied class of substituted pyridines, compounds that have garnered considerable attention in both fundamental heterocyclic chemistry and applied synthetic methodologies. The molecule presents a distinctive combination of electron-withdrawing and electron-donating substituents arranged on a pyridine core, creating unique electronic properties that distinguish it from simpler pyridine derivatives. The presence of both halogen and carbonyl functionalities within the same molecular framework provides multiple sites for potential chemical transformations, making this compound particularly valuable in synthetic organic chemistry. The compound's structure incorporates elements characteristic of both pyridine heterocycles and aromatic ketone systems, positioning it at the intersection of two important chemical families that have found widespread applications in pharmaceutical, agrochemical, and materials science research.

The molecular architecture of this compound reflects the broader trends in heterocyclic chemistry toward the development of functionalized aromatic systems with precisely positioned reactive sites. The strategic placement of the chloro substituent at the 2-position of the pyridine ring, combined with the 3-methoxybenzoyl group at the 5-position, creates a molecule with distinct reactivity patterns that can be exploited for further synthetic transformations. This compound exemplifies the sophisticated level of structural complexity that modern synthetic methods can achieve in pyridine chemistry, representing advances beyond the simple alkyl or aryl substitutions that characterized earlier generations of pyridine derivatives. The integration of methoxy functionality within the benzoyl substituent adds an additional layer of electronic modulation, contributing to the compound's potential utility in applications requiring fine-tuned molecular properties.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-4-2-3-9(7-11)13(16)10-5-6-12(14)15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYETXPWIRVWULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine Ring

Chlorination of methyl-substituted pyridines is a common route to introduce chlorine at the 2-position. For example, 2-chloro-5-methylpyridine can be prepared by chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone using chlorine gas in the presence of aromatic solvents and initiators (e.g., benzoyl peroxide) at elevated temperatures (80–130 °C).

Alternatively, 2-alkoxy-5-alkoxymethyl-pyridine derivatives can be converted to 2-chloro-5-chloromethylpyridine via chlorinating agents such as thionyl chloride or phosphorus oxychloride, often in the presence of solvents like toluene or chlorobenzene at 0–200 °C.

Preparation of 3-Methoxybenzoyl Chloride

The 3-methoxybenzoyl moiety is introduced typically as its acid chloride derivative:

Industrial methods for related methoxybenzoyl chlorides include multi-step synthesis starting from substituted benzoic acids. For example, 2,4,5-trifluoro-3-methoxybenzoic acid can be converted to the corresponding acid chloride using thionyl chloride and catalytic N,N-dimethylformamide (DMF).

The general approach involves methylation of hydroxybenzoic acids (using dimethyl sulfate or methyl iodide), followed by conversion to acid chlorides with thionyl chloride under reflux.

Acylation of 2-Chloropyridine Derivative

Directed Metalation and Acylation

One effective method is the metalation of 2-chloropyridine at the 5-position using organometallic reagents (e.g., TurboGrignard reagents or lithium reagents) followed by reaction with 3-methoxybenzoyl chloride.

For example, 5-bromo-2-chloropyridine can be metalated with isopropylmagnesium chloride-lithium chloride complex at 0 °C under inert atmosphere, then reacted with an acylating agent such as N-methoxy-N-methylacetamide to yield 2-chloro-5-acetylpyridine analogues. This approach can be adapted for 3-methoxybenzoyl chloride.

Friedel-Crafts Acylation (Less Common for Pyridines)

- Direct Friedel-Crafts acylation on pyridine rings is generally challenging due to pyridine’s basicity and coordination with Lewis acids, but modified conditions or protecting groups can facilitate acylation.

Summary Table of Preparation Routes

Research Findings and Practical Considerations

Metalation-based acylation provides regioselectivity and avoids harsh conditions that could degrade sensitive substituents like methoxy groups.

Use of catalytic DMF in acid chloride formation enhances reaction rates and yields.

Chlorination steps require careful control of temperature and reagent stoichiometry to minimize side reactions and polychlorinated by-products.

Industrial-scale processes emphasize safety and cost-efficiency, favoring chlorination with controlled chlorine gas flow and use of high-boiling solvents like trichlorobenzene.

Avoiding precious metal catalysts and toxic ligands in synthesis is a trend for greener chemistry, as noted in alternative synthetic routes for related compounds.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-5-(3-methoxybenzoyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-Chloro-5-(3-methoxybenzoyl)pyridine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The chloro and methoxybenzoyl groups enhance its reactivity, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Biological Interaction Studies

The compound is utilized in biological research to study interactions between small molecules and biological targets. Its ability to bind selectively to specific proteins or enzymes makes it valuable for understanding biochemical pathways and developing new therapeutic agents.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays on breast cancer cell lines (e.g., MCF-7) revealed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting a mechanism involving apoptosis induction through caspase activation.

Antimicrobial Effects

Research indicates that this compound also possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Agar diffusion assays showed notable inhibition zones, highlighting its potential as an antimicrobial agent.

Medicinal Chemistry

Lead Compound for Drug Development

Due to its promising biological activities, this compound is being investigated as a lead compound for the development of novel drugs. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific diseases. Ongoing research aims to optimize its pharmacological profile for better therapeutic outcomes.

Industrial Applications

Material Development

In industrial settings, this compound's chemical properties facilitate the development of new materials and chemical processes. Its use in formulating specialty chemicals and polymers is being explored, particularly in applications requiring specific thermal or mechanical properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Research | Breast Cancer Cell Lines | Inhibition of cell proliferation; apoptosis induction via caspase pathways |

| Antimicrobial Efficacy | Bacterial Strains (E. coli, S. aureus) | Significant inhibition zones observed; potential as an antimicrobial agent |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and methoxybenzoyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural analogs of 2-Chloro-5-(3-methoxybenzoyl)pyridine, highlighting substituent variations and their implications:

Biological Activity

2-Chloro-5-(3-methoxybenzoyl)pyridine is an organic compound characterized by its unique structure, which includes a chloro group at the second position and a 3-methoxybenzoyl group at the fifth position of a pyridine ring. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and methoxybenzoyl groups enhances its binding affinity and specificity, making it a candidate for various therapeutic applications. Research indicates that this compound may influence signaling pathways related to cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated .

Pharmacological Properties

Preliminary studies suggest that this compound exhibits:

- Anticancer Activity : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines, demonstrating potential as an anticancer agent.

- Antimicrobial Effects : Some research indicates that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its structural isomers, such as 2-Chloro-5-(2-methoxybenzoyl)pyridine and 2-Chloro-5-(4-methoxybenzoyl)pyridine. The position of the methoxy group significantly influences the compound's reactivity and biological effects. For instance, variations in electronic properties and steric hindrance associated with different methoxy positions can lead to differing affinities for biological targets .

| Compound Name | Position of Methoxy Group | Notable Biological Activity |

|---|---|---|

| This compound | 3 | Anticancer, Antimicrobial |

| 2-Chloro-5-(2-methoxybenzoyl)pyridine | 2 | Limited activity reported |

| 2-Chloro-5-(4-methoxybenzoyl)pyridine | 4 | Varies, less potent than (3) |

Anticancer Research

A study investigating the effects of this compound on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests that further development could lead to novel treatments for breast cancer .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential utility as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(3-methoxybenzoyl)pyridine, and how can reaction conditions be optimized for yield?

- Answer : The compound is typically synthesized via chlorination of pyridine derivatives followed by benzoylation. Key steps include:

- Chlorination : Using POCl₃ or SOCl₂ under reflux (60–80°C) to introduce the chlorine substituent .

- Benzoylation : Coupling 3-methoxybenzoyl chloride to the pyridine core via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .

- Optimization involves controlling temperature (exothermic reactions require cooling), solvent purity, and catalyst stoichiometry. HPLC or GC-MS is recommended for purity assessment (>98%) .

Q. How is the molecular structure of this compound characterized?

- Answer : Structural confirmation employs:

- X-ray crystallography : SHELX software refines crystal lattice parameters, revealing planarity of the pyridine ring and dihedral angles between substituents .

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts at δ ~8.5 ppm (pyridine-H), δ ~3.8 ppm (methoxy group), and carbonyl (C=O) at ~168 ppm .

- FT-IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer : Stability studies show:

- Thermal stability : Decomposition above 200°C (TGA data). Store at 2–8°C in inert atmospheres to prevent hydrolysis .

- pH sensitivity : Hydrolysis of the methoxy group occurs in strong acids (pH <2) or bases (pH >10), monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient C2 and C4 positions as reactive sites. Solvent effects (PCM models) and transition-state analysis refine predictions . Experimental validation uses kinetic studies with varying nucleophiles (e.g., amines, thiols) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay variability. Mitigation strategies include:

- Standardized assays : Use recombinant enzyme systems (e.g., human COX-2) with controls for nonspecific binding .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for batch-to-batch compound variability .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Answer : In vitro microsomal assays (human liver microsomes + NADPH) identify metabolites via LC-MS/MS. The methoxy group undergoes demethylation (CYP3A4-mediated), producing a reactive quinone intermediate. Competitive inhibition assays with ketoconazole confirm CYP3A4 as the primary metabolizer .

Methodological Guidance

Q. What techniques are recommended for analyzing batch-to-batch purity in large-scale synthesis?

- Answer :

- HPLC-PDA : Quantifies impurities (<0.5% threshold) using a C18 column (acetonitrile/water gradient) .

- Elemental analysis : Verifies C, H, N, Cl content within ±0.3% of theoretical values .

Q. How can crystallographic data be leveraged to design derivatives with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.